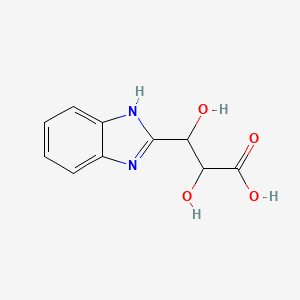

3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid

Descripción general

Descripción

3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid is a heterocyclic compound featuring a benzimidazole ring fused to a dihydroxypropanoic acid moiety. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde, followed by cyclization and subsequent functional group modifications. One common method involves the use of polymeric-based solid acid catalysts, such as [PVP-SO3H]HSO4, in ethanol at room temperature or under solvent-free conditions at elevated temperatures .

Industrial Production Methods: Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce high-quality compounds.

Análisis De Reacciones Químicas

Types of Reactions: 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.

Major Products:

Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.

Reduction: Formation of dihydrobenzimidazole derivatives.

Substitution: Formation of various substituted benzimidazole derivatives with enhanced biological activities.

Aplicaciones Científicas De Investigación

Chemistry

Building Block for Synthesis

- The compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. It is utilized in coordination chemistry as a ligand due to its ability to form stable complexes with metal ions.

Reactivity and Derivatives

- 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid can undergo various reactions:

- Oxidation : Produces benzimidazole-2-carboxylic acid derivatives.

- Reduction : Yields dihydrobenzimidazole derivatives.

- Substitution : Leads to various substituted benzimidazole derivatives with enhanced biological activities.

Biology

Antimicrobial and Antiviral Activities

- The compound has shown potential antimicrobial and antiviral properties, making it a candidate for developing new antibiotics and antiviral drugs. Research indicates that it may inhibit the growth of specific pathogens.

Mechanism of Action

- It acts as an allosteric activator of human glucokinase, influencing glucose metabolism and potentially impacting cell cycle regulation pathways. This mechanism suggests its role in metabolic disorders and cancer therapy.

Medicine

Anticancer Properties

- Investigations into the anticancer effects of this compound have highlighted its ability to target specific cancer cell lines. Studies have demonstrated that it can induce cell cycle arrest and apoptosis in cancer cells, making it a promising therapeutic agent .

Clinical Studies

- Ongoing clinical trials are exploring the efficacy of compounds related to this compound in treating various cancers and metabolic diseases .

Industry

Material Development

- In industrial applications, this compound is utilized in developing new materials with specific properties such as corrosion resistance and polymer additives. Its unique chemical structure allows for modifications that enhance material performance.

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, highlighting its potential in pharmaceutical applications.

Case Study 2: Cancer Cell Line Research

Research involving human cancer cell lines showed that treatment with this compound resulted in reduced cell viability and induced apoptosis through specific signaling pathways. This finding supports its development as a novel anticancer agent.

Mecanismo De Acción

The mechanism of action of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid involves its interaction with various molecular targets and pathways. The benzimidazole ring is known to interact with DNA and enzymes, inhibiting their function and leading to cell death in microbial and cancer cells. The hydroxyl groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

2-substituted benzimidazoles: These compounds share the benzimidazole core but differ in the substituents at the 2-position, leading to variations in their biological activities and applications.

Benzimidazole-2-carboxylic acids: These compounds have a carboxylic acid group at the 2-position, making them structurally similar but with different chemical properties and reactivity.

Uniqueness: 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid is unique due to the presence of both the benzimidazole ring and the dihydroxypropanoic acid moiety, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical modifications and enhances the compound’s potential in various scientific and industrial applications.

Actividad Biológica

3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid, a compound with the molecular formula C10H10N2O4 and CAS number 49671-84-3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

- Molecular Weight : 222.20 g/mol

- Density : Not available

- Melting Point : Not specified

- Boiling Point : 626.5ºC at 760 mmHg .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause oxidative stress and lead to various diseases.

Study Findings:

- In vitro assays demonstrated that the compound scavenges free radicals effectively, with a notable reduction in oxidative damage in cellular models .

- Mechanism of Action : The antioxidant activity is attributed to the presence of hydroxyl groups that donate electrons to free radicals, stabilizing them .

Antimicrobial Activity

The compound has shown promising results against various microbial strains.

Research Highlights:

- Bacterial Inhibition : Studies have reported that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

- Fungal Activity : Preliminary tests indicate effectiveness against certain fungal strains, although further research is needed to quantify this activity .

Anti-inflammatory Effects

This compound also appears to possess anti-inflammatory properties.

Evidence:

- Cytokine Modulation : The compound has been shown to reduce the levels of pro-inflammatory cytokines in cell cultures, indicating its potential for treating inflammatory conditions .

- In vivo Studies : Animal models have demonstrated reduced inflammation markers following treatment with this compound .

Neuroprotective Effects

Emerging studies suggest that this compound may offer neuroprotective benefits.

Key Observations:

- Cell Viability : In neuroblastoma cell lines, treatment with the compound resulted in increased cell viability under stress conditions .

- Mechanisms : The neuroprotective effects are hypothesized to be linked to its antioxidant properties and ability to modulate signaling pathways involved in neuronal survival .

Case Study 1: Antioxidant Efficacy in Diabetic Models

A study involving diabetic rats treated with this compound showed a significant decrease in blood glucose levels and oxidative stress markers compared to control groups. This suggests potential applications in managing diabetes-related complications.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, showcasing its potential as an antimicrobial agent.

Propiedades

IUPAC Name |

3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c13-7(8(14)10(15)16)9-11-5-3-1-2-4-6(5)12-9/h1-4,7-8,13-14H,(H,11,12)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOWVFMEVIDAKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385219 | |

| Record name | 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49671-84-3 | |

| Record name | 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.